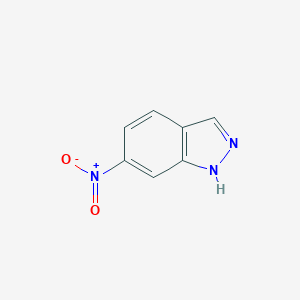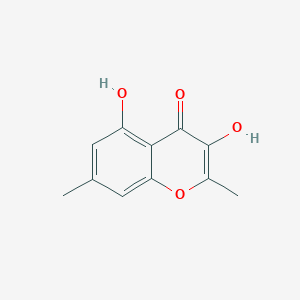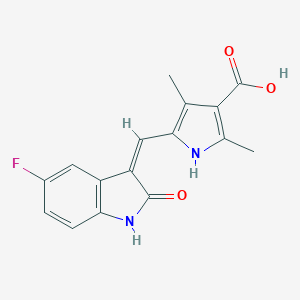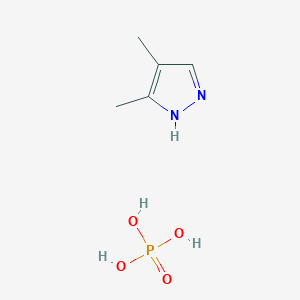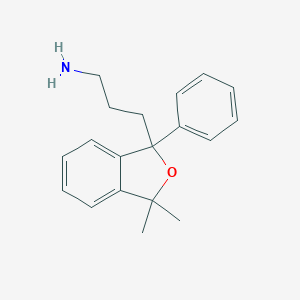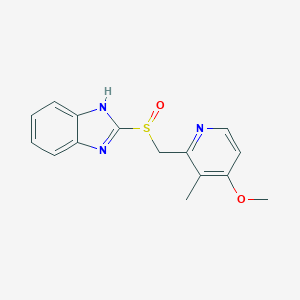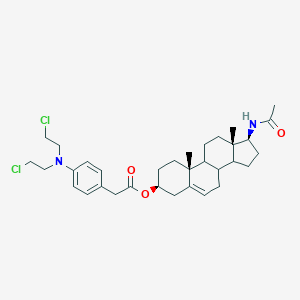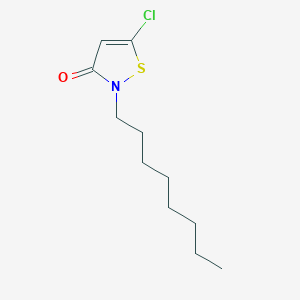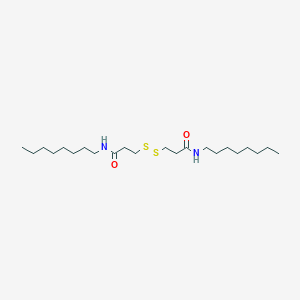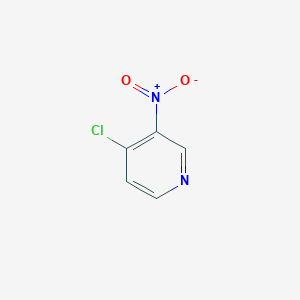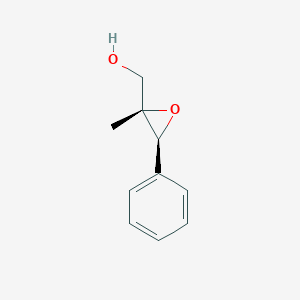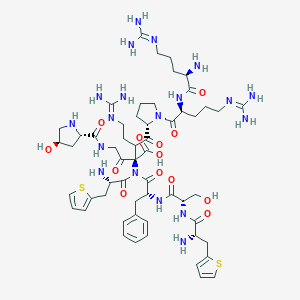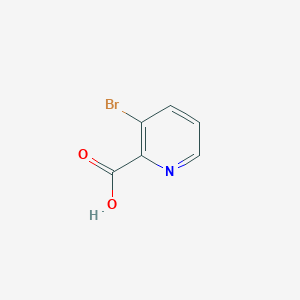![molecular formula C20H40O4Sn B021988 Dibutylbis[(1-oxohexyl)oxy]stannane CAS No. 19704-60-0](/img/structure/B21988.png)
Dibutylbis[(1-oxohexyl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylbis[(1-oxohexyl)oxy]stannane, also known as DBBOHS, is an organotin compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of the organotin family, which is a group of compounds that consist of a tin atom bonded to one or more organic groups. DBBOHS is a complex molecule that has been synthesized using various methods, and its chemical and physical properties have been studied extensively.
Mécanisme D'action
The mechanism of action of Dibutylbis[(1-oxohexyl)oxy]stannane is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in key cellular processes, such as DNA replication and protein synthesis. Dibutylbis[(1-oxohexyl)oxy]stannane has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication, and to inhibit the activity of ribosomes, the cellular machinery responsible for protein synthesis. The inhibition of these enzymes may lead to the induction of apoptosis and the inhibition of cell growth, which may explain the anticancer activity of Dibutylbis[(1-oxohexyl)oxy]stannane.
Effets Biochimiques Et Physiologiques
Studies have shown that Dibutylbis[(1-oxohexyl)oxy]stannane can induce a range of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the inhibition of bacterial and fungal growth. Dibutylbis[(1-oxohexyl)oxy]stannane has been shown to be cytotoxic to various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. Dibutylbis[(1-oxohexyl)oxy]stannane has also been shown to be effective against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutylbis[(1-oxohexyl)oxy]stannane has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, Dibutylbis[(1-oxohexyl)oxy]stannane also has several limitations, including its toxicity and potential environmental hazards. Dibutylbis[(1-oxohexyl)oxy]stannane is a toxic compound that requires careful handling and disposal, and its use may be restricted in some labs due to safety concerns. Additionally, Dibutylbis[(1-oxohexyl)oxy]stannane may pose environmental risks if not properly disposed of, as it is a potential source of organotin pollution.
Orientations Futures
There are several future directions for research on Dibutylbis[(1-oxohexyl)oxy]stannane, including further studies on its anticancer activity, its potential as a biocide, and its use in material science. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of Dibutylbis[(1-oxohexyl)oxy]stannane and to optimize its anticancer activity. In environmental science, further studies are needed to assess the potential environmental risks associated with the use of Dibutylbis[(1-oxohexyl)oxy]stannane as a biocide. In material science, further studies are needed to optimize the synthesis of tin oxide nanoparticles using Dibutylbis[(1-oxohexyl)oxy]stannane and to explore their potential applications in various fields. Additionally, further studies are needed to assess the potential toxicity and environmental hazards associated with the use of Dibutylbis[(1-oxohexyl)oxy]stannane in various applications.
Conclusion:
In conclusion, Dibutylbis[(1-oxohexyl)oxy]stannane is a complex molecule that has potential applications in various fields of science. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Dibutylbis[(1-oxohexyl)oxy]stannane is a promising candidate for further development as an anticancer drug, a biocide, and a precursor for the synthesis of tin oxide nanoparticles. However, its potential toxicity and environmental hazards must be carefully considered in future studies.
Méthodes De Synthèse
Dibutylbis[(1-oxohexyl)oxy]stannane can be synthesized using various methods, including the reaction of dibutyltin oxide with 1-hexanoyl chloride, followed by the reaction with hydroxylamine hydrochloride. Another method involves the reaction of dibutyltin oxide with 1-hexanoyl chloride, followed by the reaction with hydroxylamine hydrochloride and then with sodium borohydride. The synthesis of Dibutylbis[(1-oxohexyl)oxy]stannane is a complex process that requires careful control of reaction conditions and purification methods to obtain a pure compound.
Applications De Recherche Scientifique
Dibutylbis[(1-oxohexyl)oxy]stannane has potential applications in various fields of science, including medicinal chemistry, environmental science, and material science. In medicinal chemistry, Dibutylbis[(1-oxohexyl)oxy]stannane has been studied for its potential use as an anticancer agent. Studies have shown that Dibutylbis[(1-oxohexyl)oxy]stannane can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development as an anticancer drug. In environmental science, Dibutylbis[(1-oxohexyl)oxy]stannane has been studied for its potential use as a biocide. Studies have shown that Dibutylbis[(1-oxohexyl)oxy]stannane can effectively kill bacteria and fungi, making it a promising candidate for use in agricultural and industrial applications. In material science, Dibutylbis[(1-oxohexyl)oxy]stannane has been studied for its potential use as a precursor for the synthesis of tin oxide nanoparticles. Studies have shown that Dibutylbis[(1-oxohexyl)oxy]stannane can be used to synthesize tin oxide nanoparticles with controlled size and morphology, making it a promising candidate for use in various applications, including catalysis, energy storage, and sensing.
Propriétés
Numéro CAS |
19704-60-0 |
|---|---|
Nom du produit |
Dibutylbis[(1-oxohexyl)oxy]stannane |
Formule moléculaire |
C20H40O4Sn |
Poids moléculaire |
463.2 g/mol |
Nom IUPAC |
[dibutyl(hexanoyloxy)stannyl] hexanoate |
InChI |
InChI=1S/2C6H12O2.2C4H9.Sn/c2*1-2-3-4-5-6(7)8;2*1-3-4-2;/h2*2-5H2,1H3,(H,7,8);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
RTSDIJDRLOTGRD-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCC |
SMILES canonique |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].CCCC[Sn+2]CCCC |
Autres numéros CAS |
19704-60-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



